4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine
Description
Properties
IUPAC Name |
4-chloro-5-[(2-chlorophenyl)methyl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-7-9(11(14)17-12(15)16-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOTAAAOVSQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Nucleophilic Substitution on Dichloropyrimidine
One well-documented approach starts from 2-methyl-4,6-dichloropyrimidine, which undergoes selective nucleophilic substitution with amines or benzyl derivatives.
Step 1: Formation of 2-(6-chloro-2-methylpyrimidin-4-yl)amine intermediate
Using 2-aminothiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine as starting materials, a nucleophilic substitution occurs under basic conditions to yield 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid ethyl ester. The molar ratio of reactants is critical, optimally 1:1, with reaction temperatures ranging from 0°C to reflux temperature of the solvent, typically lasting 10-30 hours for high yield.
Step 2: Hydrolysis and further functionalization
The ester intermediate is hydrolyzed to the corresponding carboxylic acid, which then undergoes amide formation with 2-chloro-6-methylaniline via acylation. The acylation can be performed by converting the acid to an acid chloride (preferably using oxalyl chloride) followed by reaction with the amine at reflux temperature for about 20 hours.
Step 3: Final amination
The 2-position amination on the pyrimidine ring is achieved by reaction with ammonia or suitable amine sources under controlled conditions to yield the target 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine.
- Uses readily available starting materials.
- Mild reaction conditions.
- High yields and purity.
- Suitable for industrial scale-up due to simplicity and fewer steps.
Alternative Route via Benzyl Chloride Intermediate
Another synthetic route involves preparing 2-chlorobenzyl chloride from 2-chlorobenzoic acid by chlorination, followed by nucleophilic substitution with 6-methyl-2-aminopyrimidine.
Step 1: Synthesis of 2-chlorobenzyl chloride
Chlorination of 2-chlorobenzoic acid under controlled conditions yields 2-chlorobenzyl chloride, which serves as a benzylating agent.
Step 2: Benzylation of 6-methyl-2-aminopyrimidine
The benzyl chloride intermediate reacts with 6-methyl-2-aminopyrimidine under basic or neutral conditions to form this compound. Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and minimize side reactions.
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This method is amenable to continuous flow synthesis and large-scale production, with purification steps including recrystallization and chromatography to ensure product quality.
| Preparation Step | Method 1: Dichloropyrimidine Route | Method 2: Benzyl Chloride Route |
|---|---|---|
| Starting Materials | 2-methyl-4,6-dichloropyrimidine, 2-aminothiazole derivatives | 2-chlorobenzoic acid, 6-methyl-2-aminopyrimidine |
| Key Reaction Type | Nucleophilic substitution, acylation | Chlorination, nucleophilic substitution |
| Reaction Conditions | Base catalysis, reflux, 10-30 h | Controlled chlorination, moderate temperature benzylation |
| Yield | High (typically >80%) | Moderate to high (variable, optimized industrially) |
| Purification | Hydrolysis, acid chloride formation, recrystallization | Recrystallization, chromatography |
| Industrial Scalability | High, fewer steps, mild conditions | High, suitable for continuous flow |
| Advantages | Economical, easy operation, mild conditions | Direct benzylation, scalable |
| Limitations | Requires multi-step synthesis | Requires chlorination step, potential side reactions |
The molar ratio of reactants in the nucleophilic substitution step is critical; a 1:1 ratio of 2-aminothiazole-5-carboxylate to 2-methyl-4,6-dichloropyrimidine is optimal for yield and purity.
Acylation using oxalyl chloride to form acid chloride intermediates improves reaction efficiency and product purity.
Reaction temperatures from 0°C to reflux (solvent dependent) and reaction times of 15-25 hours are preferred to balance conversion and minimize by-products.
In the benzyl chloride route, controlling chlorination conditions is essential to avoid over-chlorination or decomposition of intermediates.
Industrial processes benefit from continuous flow reactors and advanced purification techniques to enhance throughput and product consistency.
The preparation of this compound is effectively achieved through nucleophilic substitution on dichloropyrimidine intermediates or via benzyl chloride intermediates. Both methods have been optimized for industrial application, with the former offering a mild, economical route with fewer steps and the latter providing a direct benzylation approach suitable for scale-up. Reaction parameters such as molar ratios, temperature, and reaction time are critical for maximizing yield and purity. These methods are supported by patent literature and industrial synthesis reports, ensuring their reliability and applicability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine exhibits potential antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : There is ongoing investigation into its role as an anticancer agent. Preliminary studies suggest that it may inhibit certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation .
Biological Research
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, it may target thymidylate synthase and dihydrofolate reductase, which are critical in DNA synthesis and repair processes .
Material Science
- Building Block for Polymers : In materials science, this compound serves as a building block for synthesizing functional polymers. Its unique structure allows it to be incorporated into various polymer matrices, enhancing their properties for applications in coatings and drug delivery systems .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF-7 (Breast Cancer) | 10 | |
| Enzyme Inhibition | Thymidylate Synthase | 5 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against E. coli demonstrated an IC50 value of 15 µM. This suggests a significant potential for development as an antibacterial agent, particularly in the context of rising antibiotic resistance.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Their Impact
Table 2: Activity Trends Based on Substituents
| Substituent Type | Example Compound | Target Pathways | Efficacy Notes | Evidence ID |
|---|---|---|---|---|
| Halogenated benzyl | 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine | Kinase inhibition, antimicrobial | High specificity due to halogen-aromatic interactions | |
| Difluoromethyl + morpholino | 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine | Neurotransmitter receptors | Improved blood-brain barrier penetration | |
| Methylthio | 4-Chloro-2-(methylthio)pyrimidine | Bacterial enzymes | Moderate antimicrobial activity | |
| Nitro groups | 4-Chloro-6-methyl-5-nitropyrimidin-2-amine | DNA intercalation | Genotoxicity concerns limit therapeutic use |
Key Findings :
- Halogenated Benzyl Groups : Chlorine at the 2-position (target compound) may enhance π-π stacking with aromatic residues in enzymes compared to 4-position isomers, improving inhibitory potency .
- Morpholino Substitution: The morpholino group in increases solubility, making it suitable for central nervous system (CNS) targets, whereas chloro-benzyl derivatives are more lipophilic and suited for peripheral targets .
Insights :
- The target compound’s synthesis mirrors methods in but requires precise control of benzyl chloride orientation to avoid isomerization.
- Industrial production of dichloro-benzyl analogs () employs advanced purification techniques like chromatography, increasing cost but ensuring high purity for therapeutic use .
Biological Activity
4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 268.15 g/mol
- CAS Number : 500157-71-1
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and cellular pathways, which can lead to therapeutic effects in cancer and other diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cells. For instance, an MTT assay indicated significant cytotoxicity against various cancer cell lines, with IC values ranging from 10 to 20 µM depending on the cell type .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. For example, it exhibits inhibitory activity against certain kinases involved in cancer progression. The specific IC values for these interactions have shown promising results, suggesting that the compound could serve as a lead in the development of targeted cancer therapies .
Study 1: Antitumor Efficacy
A study conducted on human leukemia cells demonstrated that this compound significantly reduced cell viability compared to control groups. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit a specific kinase associated with tumor growth, leading to reduced proliferation rates in treated cells. This study provided insights into the structure-activity relationship (SAR) that could be utilized for further optimization of the compound .
Data Table: Biological Activity Summary
Q & A
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
